molecular formula C16H12ClN3O2 B13874755 N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine

N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine

Cat. No.: B13874755
M. Wt: 313.74 g/mol
InChI Key: RIDGBLOXJGPVPE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amines: Reduction of the nitro group results in the formation of amines.

    Hydroxylamines: Partial reduction of the nitro group can lead to hydroxylamines.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: Inducing the production of reactive oxygen species, resulting in oxidative stress and cell death.

Comparison with Similar Compounds

N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine

InChI

InChI=1S/C16H12ClN3O2/c1-10-2-7-14-13(15(10)20(21)22)8-9-18-16(14)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,18,19)

InChI Key

RIDGBLOXJGPVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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